molecular formula C24H19N3O5S2 B2541099 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 896006-86-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No. B2541099
CAS RN: 896006-86-3
M. Wt: 493.55
InChI Key: SZJNZVOQFKSVQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyran ring, a thiadiazole ring, and a biphenyl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the thiadiazole ring might undergo reactions typical of other thiadiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

A study on pyrazole derivatives revealed their potential as inhibitors of photosynthetic electron transport, demonstrating comparable inhibitory properties to commercial herbicides. These findings suggest applications in agricultural chemistry for the development of new herbicides (Vicentini et al., 2005).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis showed that certain compounds exhibit antimycobacterial activity, indicating their potential use in developing treatments for tuberculosis (Gezginci et al., 1998).

Ultrasound-Assisted Synthesis of Thiadiazole Derivatives

A study demonstrated the ultrasound-assisted synthesis of novel 1,3,4-thiadiazole derivatives incorporating a pyrazolone moiety, highlighting an efficient method for producing such compounds, which could be valuable in medicinal chemistry (Abd El-Rahman et al., 2009).

Synthesis and Molecular Docking as Anticancer Agents

Thiazolyl-pyrazole derivatives have been synthesized and evaluated for their anticancer activities, with some showing promising binding affinities against epidermal growth factor receptor kinase (EGFR). This research points to the potential application of similar compounds in cancer therapy (Sayed et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c1-2-21(29)25-23-26-27-24(34-23)33-14-18-12-19(28)20(13-31-18)32-22(30)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNZVOQFKSVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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